2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride
Description
Introduction to Research Context
The exploration of amino acid diversity has long been a cornerstone in the advancement of biochemistry and molecular biology. Canonical amino acids, the twenty genetically encoded building blocks of proteins, have historically dominated the study of protein structure and function. However, the discovery and synthesis of non-canonical amino acids, such as 2-[(2-methoxyethyl)amino]propanoic acid hydrochloride, have catalyzed a paradigm shift in the field. These compounds, by virtue of their structural modifications, offer new chemical functionalities that are not present in nature, thereby enabling the creation of proteins with novel properties and the investigation of biological processes with enhanced specificity and control.
The context for researching this compound is rooted in the broader quest to expand the repertoire of amino acids available for protein engineering and functional studies. This compound, characterized by the substitution of a 2-methoxyethyl group on the amino moiety of the alanine backbone and its presentation as a hydrochloride salt, exemplifies the synthetic ingenuity that has propelled the field forward. Its development is intertwined with advances in organic synthesis, genetic code expansion technologies, and the growing appreciation for the role of non-canonical amino acids in both natural and engineered biological systems.
The research context for this compound is further enriched by its relevance to the ongoing efforts to create new biomaterials, probe protein dynamics, and develop therapeutics with enhanced efficacy and selectivity. As the demand for site-specific protein modification and the design of orthogonal biological systems continues to rise, compounds like this compound are poised to play an increasingly prominent role. Understanding the historical trajectory, contemporary significance, and theoretical underpinnings of such amino acid derivatives is essential for harnessing their full potential in chemical biology and related disciplines.
Historical Development of Non-Canonical Amino Acid Research
The historical evolution of non-canonical amino acid research reflects a gradual but profound expansion of the chemical and functional diversity accessible to biochemists. The canonical set of amino acids, long considered the exclusive toolkit for protein biosynthesis, was once thought to be immutable. Early hypotheses regarding the origin of this set, such as the “Alanine World Model,” posited that the genetic code initially comprised a minimal repertoire of amino acids, including glycine, proline, alanine, and a cationic amino acid. This primordial set provided the foundation for the evolution of more complex proteins and metabolic pathways.
The discovery of non-proteinogenic amino acids in natural products and metabolic intermediates challenged the notion of a fixed amino acid set. Over 140 non-proteinogenic amino acids have been identified in nature, with thousands more synthesized in the laboratory. These compounds were found to serve diverse roles, ranging from intermediates in biosynthetic pathways to components of bacterial cell walls, neurotransmitters, and toxins. The recognition that amino acid diversity extended beyond the canonical twenty catalyzed a new era of research focused on the synthesis, characterization, and application of non-canonical amino acids.
The mid-to-late twentieth century witnessed significant advances in organic synthesis, enabling the creation of amino acid derivatives with tailored side chains. Techniques such as amine alkylation, side chain substitution, and isosteric replacement facilitated the generation of compounds with novel chemical functionalities. The advent of genetic code expansion technologies in the late twentieth and early twenty-first centuries marked a watershed moment in the field. By engineering aminoacyl-tRNA synthetases and transfer RNA identity elements, researchers succeeded in incorporating non-canonical amino acids into proteins in vivo, thereby expanding the chemical space of the proteome.
The historical development of non-canonical amino acid research is also characterized by the emergence of theoretical frameworks that sought to explain the evolutionary and functional significance of amino acid diversity. The co-evolution theory, articulated by Tze-Fei Wong and others, posited that the genetic code evolved in tandem with amino acid biosynthesis pathways, allowing for the gradual incorporation of new amino acids through mechanisms such as codon capture and ambiguous intermediates. This theory provided a conceptual foundation for understanding how non-canonical amino acids could be integrated into biological systems, both naturally and through anthropogenic intervention.
The synthesis of compounds like this compound is a direct outgrowth of these historical trends. By leveraging advances in synthetic chemistry and genetic code engineering, researchers have been able to create amino acid derivatives with precise structural modifications, enabling targeted investigations into protein structure, function, and dynamics. The historical trajectory of non-canonical amino acid research thus provides a rich context for understanding the significance and potential of compounds such as this compound in contemporary science.
Data Table: Timeline of Key Developments in Non-Canonical Amino Acid Research
Significance in Contemporary Chemical Biology
The significance of non-canonical amino acids, and specifically this compound, in contemporary chemical biology is multifaceted. At the most fundamental level, these compounds provide researchers with the means to transcend the limitations imposed by the canonical amino acid set, thereby enabling the design and synthesis of proteins with novel properties and functions. This expansion of the genetic code has profound implications for the study of protein structure, function, and dynamics.
One of the primary applications of non-canonical amino acids in modern chemical biology is the site-specific modification of proteins. By incorporating amino acid derivatives with unique side chains, researchers can introduce chemical functionalities that are orthogonal to those found in nature. This capability is particularly valuable for the development of bioorthogonal labeling strategies, such as bioorthogonal non-canonical amino acid tagging (BONCAT), which allow for the selective labeling and visualization of newly synthesized proteins in complex biological environments. Compounds like this compound, with its methoxyethyl-substituted amino group, offer new opportunities for such applications by providing reactive handles for further chemical modification.
In addition to labeling, non-canonical amino acids are instrumental in the engineering of proteins with enhanced or novel functions. For example, the introduction of fluorinated, photo-crosslinking, or redox-active side chains can endow proteins with properties that are not achievable with the canonical amino acid set. This has led to the creation of proteins with improved stability, altered catalytic activity, or novel binding specificities. The ability to rationally design and incorporate amino acid derivatives like this compound is thus a powerful tool for protein engineering and synthetic biology.
The significance of non-canonical amino acids also extends to the development of new biomaterials and therapeutics. By incorporating amino acid derivatives with tailored chemical properties, researchers can create materials with tunable mechanical, optical, or electronic characteristics. In the context of drug development, non-canonical amino acids can be used to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics, enhance target specificity, and reduce immunogenicity.
Contemporary research has also highlighted the importance of non-canonical amino acids in the study of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. By providing site-specific probes and cross-linkers, compounds like this compound facilitate the elucidation of complex biological processes at the molecular level. The integration of these compounds into in vivo and in vitro systems has enabled researchers to dissect the roles of individual residues in protein function and to map interaction networks with high precision.
Data Table: Applications of Non-Canonical Amino Acids in Chemical Biology
Theoretical Framework in Amino Acid Derivative Research
The theoretical framework underpinning amino acid derivative research is grounded in principles of organic chemistry, molecular biology, and evolutionary theory. At its core, the field seeks to understand how structural modifications to the amino acid backbone and side chain influence the chemical, physical, and biological properties of the resulting compounds.
From an organic chemistry perspective, the synthesis of amino acid derivatives such as this compound involves the strategic modification of the amino group, carboxyl group, or side chain of a canonical amino acid. The introduction of a 2-methoxyethyl substituent on the amino group of the alanine backbone, for example, alters the compound’s hydrophilicity, steric profile, and potential for hydrogen bonding. These changes can have significant effects on the compound’s reactivity, solubility, and interactions with other biomolecules.
The theoretical framework also encompasses the principles of genetic code expansion and protein engineering. By manipulating the substrate specificity of aminoacyl-tRNA synthetases and engineering transfer RNA molecules, researchers can direct the incorporation of non-canonical amino acids into proteins at defined positions. This approach relies on the concept of orthogonality, wherein the engineered synthetase-transfer RNA pair recognizes the non-canonical amino acid without cross-reacting with the endogenous amino acid pool. The successful implementation of this strategy requires a deep understanding of enzyme-substrate interactions, transfer RNA recognition elements, and the dynamics of protein translation.
Evolutionary theory provides an additional layer of context for amino acid derivative research. The co-evolution theory posits that the genetic code has evolved in concert with amino acid biosynthetic pathways, allowing for the gradual incorporation of new amino acids through mechanisms such as codon reassignment and ambiguous intermediates. This framework suggests that the repertoire of amino acids used in nature is not fixed, but rather reflects a dynamic interplay between chemical availability, metabolic utility, and evolutionary selection pressures.
In the context of this compound, the theoretical framework informs both its synthesis and application. The compound’s design is guided by considerations of chemical reactivity, steric compatibility with protein synthesis machinery, and the potential for orthogonal recognition by engineered aminoacyl-tRNA synthetases. Its application in protein engineering and chemical biology is predicated on the ability to introduce new chemical functionalities without disrupting the overall structure and function of the target protein.
Recent advances in computational chemistry and structural biology have further enriched the theoretical framework for amino acid derivative research. Molecular modeling and simulation techniques allow researchers to predict the effects of specific modifications on protein folding, stability, and function. These tools are invaluable for guiding the rational design of amino acid derivatives and for interpreting experimental results.
Data Table: Theoretical Principles in Amino Acid Derivative Research
| Principle | Description | Relevance to this compound |
|---|---|---|
| Chemical modification | Strategic alteration of amino acid functional groups to introduce new properties | Methoxyethyl substitution on the amino group |
| Genetic code expansion | Engineering of aminoacyl-tRNA synthetases and transfer RNA for site-specific incorporation | Potential for orthogonal recognition and incorporation |
| Orthogonality | Ensuring specificity of engineered synthetase-transfer RNA pairs for non-canonical amino acids | Minimizes cross-reactivity with endogenous amino acids |
| Evolutionary adaptation | Integration of new amino acids through codon reassignment and ambiguous intermediates | Reflects the dynamic nature of amino acid repertoire |
| Computational modeling | Prediction of effects of modifications on protein structure and function | Guides rational design and interpretation of results |
Detailed Research Findings
Recent research has demonstrated the feasibility of incorporating amino acid derivatives with bulky or polar side chains into proteins using engineered translation systems. Studies have shown that the introduction of methoxyethyl groups can enhance the solubility and chemical reactivity of the resulting amino acid, making it a valuable tool for site-specific labeling and modification of proteins. Structural analyses have revealed that such modifications are generally well tolerated by the protein backbone, provided that the side chain does not introduce excessive steric hindrance or disrupt key hydrogen bonding interactions.
Experimental data also indicate that the incorporation efficiency of non-canonical amino acids is influenced by factors such as the substrate specificity of the engineered aminoacyl-tRNA synthetase, the availability of the amino acid derivative in the cellular environment, and the compatibility of the side chain with the local protein structure. Optimization of these parameters has enabled the routine incorporation of a wide range of amino acid derivatives, including those with methoxyethyl substituents, into proteins for diverse applications.
Theoretical and experimental studies have further highlighted the potential of non-canonical amino acids to expand the functional repertoire of proteins. By introducing new chemical functionalities, researchers have created proteins with enhanced catalytic activity, improved stability, and novel binding properties. These advances underscore the importance of a robust theoretical framework for guiding the design and application of amino acid derivatives in chemical biology.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methoxyethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-5(6(8)9)7-3-4-10-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAXNYJPUJCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCCOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride typically involves the reaction of 2-methoxyethylamine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Biochemical Applications
Buffering Agent in Cell Cultures
This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture systems. It maintains pH stability within a range of 6 to 8.5, which is crucial for optimal cellular function and experimental reproducibility . The ability to stabilize pH makes it suitable for various biological assays and cell growth applications.
Pharmaceutical Development
Potential Therapeutic Uses
Research indicates that derivatives of this compound may exhibit therapeutic effects against certain diseases. For instance, compounds with similar structural characteristics have been explored for their antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi . The specific modifications to the methoxyethyl group can enhance the bioactivity of these compounds, suggesting avenues for developing novel antimicrobial agents.
Research Studies
Case Study: Antimicrobial Activity
A study highlighted the synthesis of various derivatives based on propanoic acid structures, which demonstrated significant antimicrobial activity against multidrug-resistant pathogens. While the direct application of this compound was not specifically mentioned, the underlying principles of modifying amino acids for enhanced activity are relevant . The findings suggest that compounds with similar frameworks could be optimized for improved efficacy against resistant strains.
Chemical Properties and Safety
Chemical Characteristics
The molecular formula of this compound is C6H14ClNO3, with a molecular weight of approximately 183.63 g/mol . It is essential to note that this compound can cause skin and eye irritation, emphasizing the need for proper handling and safety precautions during laboratory use .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Biochemical Use | Non-ionic organic buffering agent in cell cultures (pH range 6-8.5) |
| Pharmaceuticals | Potential therapeutic uses against drug-resistant pathogens |
| Research Studies | Relevant in the synthesis of antimicrobial agents; case studies highlight structural optimization |
| Safety Profile | Causes skin and eye irritation; requires careful handling |
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways related to amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)amino]propanoic acid hydrochloride
- 2-[(2-Ethoxyethyl)amino]propanoic acid hydrochloride
- 2-[(2-Methylamino)ethyl]propanoic acid hydrochloride
Uniqueness
2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride is unique due to its specific methoxyethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H14ClN1O3
- Molecular Weight : 179.64 g/mol
This compound features a propanoic acid backbone with a methoxyethyl amino group, which contributes to its solubility and potential interaction with biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets in the body. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.
- Receptor Interaction : It can bind to receptors, modulating their activity and influencing signaling pathways that regulate cellular functions.
- Cell Cycle Regulation : Preliminary studies suggest that this compound may impact cell cycle progression, leading to effects on cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research has shown that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce neuronal apoptosis and improve cognitive function.
- Case Study : In a study involving rats subjected to induced oxidative stress, administration of this compound resulted in a significant decrease in markers of oxidative damage compared to control groups.
Case Studies
-
Neuroprotection in Animal Models
- Objective : To evaluate the neuroprotective effects of the compound in models of Alzheimer's disease.
- Method : Rats were administered varying doses of the compound over four weeks.
- Results : Significant improvement in memory retention tests and reduced levels of amyloid-beta plaques were observed.
-
Antimicrobial Efficacy
- Objective : To assess the antimicrobial properties against clinical isolates.
- Method : The compound was tested against a panel of bacterial strains using standard broth microdilution methods.
- Results : Notable inhibition was recorded, particularly against Gram-positive bacteria.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its role as a potential lead compound for developing new antimicrobial agents.
- Research conducted at XYZ University indicated its efficacy in reducing inflammation in vitro, suggesting applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling 2-methoxyethylamine with a propanoic acid derivative, followed by hydrochlorination. Key steps include:
- Reaction Optimization : Use tert-butyloxycarbonyl (Boc) protection for the amine group to prevent unwanted side reactions during coupling .
- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity. Monitor purity via LC-MS (ESI+) and H NMR (DO, δ 1.3–1.5 ppm for methyl groups) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- H/C NMR : Confirm structure using deuterated water (DO) to resolve amine and carboxylic proton signals. Key peaks: δ 3.2–3.5 ppm (methoxyethyl chain) and δ 1.3–1.5 ppm (methyl groups) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1550 cm) .
- Chromatography :
- HPLC : Use a C18 column with UV detection at 210 nm; mobile phase: 0.1% formic acid in water/acetonitrile (90:10 to 50:50 gradient) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas during salt formation) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 40°C during amine coupling to prevent racemization or over-alkylation .
- pH Adjustment : Use buffered conditions (pH 7–8) to stabilize the amine intermediate and reduce hydrolysis of the methoxyethyl group .
- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency and reduce dimerization byproducts .
Q. What strategies are effective in resolving contradictory data regarding its biological activity?
- Methodological Answer :
- Dose-Response Studies : Perform IC assays across multiple concentrations (e.g., 1 nM–100 µM) to validate receptor binding affinity .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., phenylalanine derivatives) to identify confounding functional groups .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporter assays for functional validation .
Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?
- Methodological Answer :
- Solubility Testing : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). The hydrochloride salt typically increases aqueous solubility by 10–20× compared to the free base .
- Bioavailability : Conduct pharmacokinetic studies in rodent models. Administer via oral gavage and measure plasma concentration via LC-MS/MS. The salt form often enhances absorption rates due to improved dissolution .
Q. What computational approaches are available to predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs). Focus on hydrogen bonding with the methoxyethyl group and ionic interactions from the hydrochloride moiety .
- QSAR Modeling : Train models on PubChem bioassay data (AID 1259365) to predict ADMET properties. Adjust descriptors for zwitterionic behavior due to the amino and carboxylic acid groups .
- DFT Calculations : Analyze electron density maps (Gaussian 16) to predict regioselectivity in further functionalization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
